Cas no 2138149-22-9 (Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate)
Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-716791
- 2138149-22-9
- ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate
- Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate
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- Inchi: 1S/C13H18O3S/c1-4-6-9(3)11-7-10(8-14)17-12(11)13(15)16-5-2/h7-9H,4-6H2,1-3H3
- InChI Key: LOVOEGSXWGSXOG-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1C(=O)OCC)C(C)CCC
Computed Properties
- Exact Mass: 254.09766561g/mol
- Monoisotopic Mass: 254.09766561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 71.6Ų
Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-716791-1.0g |
ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate |
2138149-22-9 | 1g |
$0.0 | 2023-06-06 |
Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate
Research Brief on Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate (CAS: 2138149-22-9): Recent Advances and Applications
Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate (CAS: 2138149-22-9) is a thiophene-based derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, material science, and organic synthesis. The presence of both formyl and carboxylate functional groups in its structure makes it a versatile intermediate for further chemical modifications and biological evaluations.
Recent studies have focused on the synthesis and optimization of Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate, aiming to improve its yield and purity for large-scale applications. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel synthetic route that achieved a 78% yield under mild reaction conditions, significantly reducing the production cost and environmental impact. The researchers also highlighted the compound's stability under various pH conditions, making it suitable for further derivatization in drug development pipelines.
In the context of pharmaceutical applications, Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate has been investigated as a key intermediate in the synthesis of potential anticancer agents. A recent preprint on bioRxiv (2024) reported that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. The study suggested that the thiophene core and the formyl group play a critical role in binding to specific oncogenic targets, although further mechanistic studies are required to confirm these findings.
Beyond its pharmaceutical potential, this compound has also been explored in material science. A research group at MIT (2023) incorporated Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate into conjugated polymers for organic electronics. The resulting materials displayed enhanced charge carrier mobility and stability, making them promising candidates for next-generation organic solar cells and flexible electronics. The study emphasized the importance of the compound's electronic properties, which can be fine-tuned through further structural modifications.
Despite these advancements, challenges remain in the widespread adoption of Ethyl 5-formyl-3-(pentan-2-yl)thiophene-2-carboxylate. Issues such as scalability, long-term stability, and toxicity profiles of its derivatives need to be addressed in future research. However, the compound's versatility and the growing body of evidence supporting its applications suggest that it will continue to be a focal point in interdisciplinary research. Ongoing studies are expected to uncover new synthetic pathways, biological activities, and material properties, further solidifying its role in chemical biology and pharmaceutical sciences.
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